3-(4-Chlorophenoxy)oxetane-3-carboxylic acid
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Overview
Description
The compound’s molecular formula is C10H9ClO4, and it has a molecular weight of 228.6 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)oxetane-3-carboxylic acid typically involves the reaction of 4-chlorophenol with oxetane-3-carboxylic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)oxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenoxy)oxetane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oxetane-3-carboxylic acid: A simpler analog without the chlorophenoxy group.
3-Methyloxetane-3-carboxylic acid: A methyl-substituted derivative.
3-(Aminomethyl)oxetane: An oxetane derivative with an aminomethyl group.
Uniqueness
3-(4-Chlorophenoxy)oxetane-3-carboxylic acid stands out due to the presence of the chlorophenoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9ClO4 |
---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClO4/c11-7-1-3-8(4-2-7)15-10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) |
InChI Key |
UOPBEPOHURLJQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C(=O)O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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